molecular formula C16H29BO2 B1427706 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 931583-47-0

2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1427706
M. Wt: 264.2 g/mol
InChI Key: BCSZSPOBGAWPHE-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.



Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, Mass spectroscopy) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.).


Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and its structure characterized using spectroscopy methods such as FT-IR, 1H NMR, 13C NMR, and MS. Single crystals were confirmed by X-ray diffraction, and the molecular crystal structures were optimized based on DFT calculations. This analysis aids in understanding its molecular structure and vibrational properties (Wu, Chen, Chen, & Zhou, 2021).

Application in Polymerization

  • The compound has been used in palladium-catalyzed polycondensation for the synthesis of polyfluorenes. This process demonstrates a chain-growth polymerization mechanism, indicating its potential use in creating specific polymeric materials (Yokoyama et al., 2007).

Use in Coupling Reactions

  • It has been utilized in Suzuki-Miyaura coupling reactions, an important process in organic chemistry for creating biaryl compounds. This application is significant for the development of new pharmaceuticals and materials (Murata et al., 2002).

Potential in Molecular Solar Thermal Energy Storage

  • The compound has been synthesized as a borylated norbornadiene derivative, demonstrating its suitability for Pd-catalyzed Suzuki–Miyaura coupling reactions. This application is particularly interesting for molecular solar thermal (MOST) energy storage (Schulte & Ihmels, 2022).

Crystal Structure Studies

  • Investigations into the crystal structure of derivatives of this compound have been carried out, providing insights into its molecular configuration. This information is essential for understanding its chemical behavior and potential applications (Coombs et al., 2006).

DFT and Spectroscopic Studies

  • Density Functional Theory (DFT) and spectroscopic studies have been conducted to understand the molecular structure and properties. Such studies are crucial for predicting the behavior of this compound in various chemical reactions (Liao, Liu, Wang, & Zhou, 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves hypothesizing potential applications of the compound based on its properties and behavior.


Please note that the availability of this information can vary widely depending on how well-studied the compound is. For a novel or obscure compound, much of this information may not be available. In such cases, experimental studies would be needed to gather this information.


properties

IUPAC Name

2-(cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSZSPOBGAWPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743679
Record name 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

931583-47-0
Record name 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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